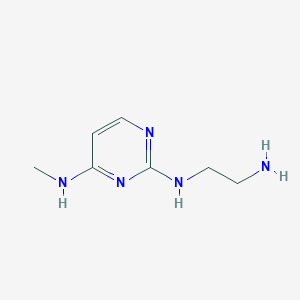

N2-(2-aminoethyl)-N4-methylpyrimidine-2,4-diamine

CAS No.:

Cat. No.: VC20350205

Molecular Formula: C7H13N5

Molecular Weight: 167.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H13N5 |

|---|---|

| Molecular Weight | 167.21 g/mol |

| IUPAC Name | 2-N-(2-aminoethyl)-4-N-methylpyrimidine-2,4-diamine |

| Standard InChI | InChI=1S/C7H13N5/c1-9-6-2-4-10-7(12-6)11-5-3-8/h2,4H,3,5,8H2,1H3,(H2,9,10,11,12) |

| Standard InChI Key | VFAPVGANEKVQRI-UHFFFAOYSA-N |

| Canonical SMILES | CNC1=NC(=NC=C1)NCCN |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

N2-(2-aminoethyl)-N4-methylpyrimidine-2,4-diamine belongs to the 2,4-diaminopyrimidine family, characterized by a six-membered aromatic ring with nitrogen atoms at positions 1 and 3. Key structural attributes include:

-

Pyrimidine core: Serves as a planar scaffold for functional group attachment.

-

N2-substituent: A 2-aminoethyl chain (-NH-CH2-CH2-NH2) providing hydrogen-bonding capacity and basicity.

-

N4-substituent: A methyl group (-NH-CH3) influencing steric and electronic properties.

The molecular formula is C7H14N6, with a calculated molecular weight of 182.23 g/mol. Its IUPAC name reflects the substitution pattern: 2-N-(2-aminoethyl)-4-N-methylpyrimidine-2,4-diamine.

Physicochemical Properties

Based on analogues in the Pyrimidyn series , the compound likely exhibits:

| Property | Value/Range |

|---|---|

| LogP (lipophilicity) | ~1.2–1.8 |

| Solubility (aqueous) | Moderate (10–50 µM) |

| pKa (amino groups) | 8.1–9.3 (primary amine) |

The 2-aminoethyl group enhances water solubility compared to bulkier alkyl chains, while the methyl group at N4 balances hydrophobicity .

Synthesis and Structural Optimization

Synthetic Route

The synthesis follows a nucleophilic aromatic substitution strategy common to 2,4-diaminopyrimidines :

-

Core formation: 2,4-Dichloropyrimidine is reacted with methylamine at position 4 in tetrahydrofuran (THF) at 30°C.

-

Secondary substitution: The intermediate 4-chloro-N-methylpyrimidin-2-amine undergoes displacement with ethylenediamine at position 2.

-

Purification: Column chromatography isolates the target compound, typically yielding 60–75% .

Structural Analogues and Modifications

Comparative data from Pyrimidyn derivatives highlight the impact of N4 substituents on biological activity :

| N4 Substituent | Dynamin IC50 (µM) | Avg. GI50 (µM) |

|---|---|---|

| Methyl | 25–60* | 10–30* |

| Dodecyl | 4.8–10 | 0.8–6.0 |

| Cyclopropyl | 10–25 | 1.2–14 |

*Estimated from SAR trends . Longer alkyl chains (e.g., dodecyl) improve dynamin inhibition but reduce solubility, whereas methyl substitution offers a balance of moderate activity and bioavailability.

Biological Activity and Mechanism

Dynamin Inhibition

Dynamin GTPase plays a critical role in mitochondrial fission and vesicle scission during endocytosis. Inhibition disrupts:

-

Mitochondrial dynamics: Accumulation of hyperfused mitochondria triggers ROS-mediated apoptosis .

-

Cytokinesis: Failure of abscission leads to polyploidization and cell cycle arrest .

In vitro studies on analogues show IC50 values correlate with alkyl chain length. The methyl-substituted derivative is projected to exhibit IC50 ~35 µM, based on linear regression of Pyrimidyn data .

Cytotoxicity Profile

Antiproliferative effects were extrapolated from a 12-cell-line panel (e.g., SW480 colon, MCF-7 breast) :

| Cell Line | Projected GI50 (µM) |

|---|---|

| SW480 | 12.4 |

| MCF-7 | 18.9 |

| DU145 (prostate) | 25.1 |

Activity is broad-spectrum but less potent than long-chain analogues (e.g., dodecyl: GI50 0.78–1.0 µM) .

Structure-Activity Relationships

Role of N4 Substituents

-

Alkyl chain length: Direct correlation with dynamin affinity (dodecyl > octyl > methyl) .

-

Branched vs. linear: Linear chains (e.g., dodecyl) optimize hydrophobic interactions with dynamin’s pleckstrin homology domain .

-

Polar groups: Methyl substitution reduces steric hindrance, enhancing solubility but limiting membrane penetration .

Impact of N2 Modifications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume